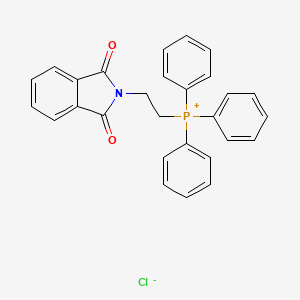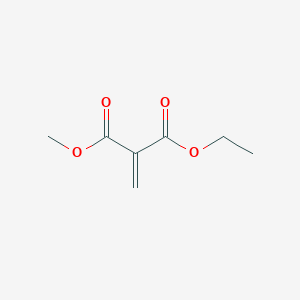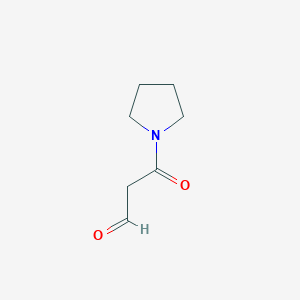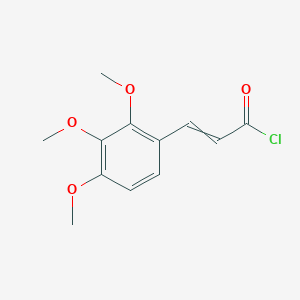
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 2-(1,3-dioxoisoindol-2-yl)ethyl moiety, with a chloride ion as the counterion. The compound’s structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride typically involves the reaction of triphenylphosphine with a suitable 2-(1,3-dioxoisoindol-2-yl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.
化学反応の分析
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups attached to the original structure.
科学的研究の応用
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The compound may interact with mitochondrial enzymes and proteins, leading to changes in cellular metabolism and function. These interactions can result in various biological effects, including apoptosis (programmed cell death) and inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate: This compound shares a similar core structure but has an ethyl ester group instead of the triphenylphosphonium group.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Another related compound with a hydroxyl group and a methyl ester group.
Uniqueness
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride is unique due to the presence of the triphenylphosphonium group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to penetrate cell membranes and target mitochondria, making it particularly valuable in biological and medical research.
特性
CAS番号 |
65273-60-1 |
|---|---|
分子式 |
C28H23ClNO2P |
分子量 |
471.9 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C28H23NO2P.ClH/c30-27-25-18-10-11-19-26(25)28(31)29(27)20-21-32(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24;/h1-19H,20-21H2;1H/q+1;/p-1 |
InChIキー |
ALSSIZNEHVIGCZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)

![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)









